molecular formula C18H13Cl3N2O4S2 B3638610 2,5-dichloro-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide

2,5-dichloro-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Cat. No.: B3638610
M. Wt: 491.8 g/mol
InChI Key: PSHGXVMRTUMDGH-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to an amine group. Sulfonamides are known for their various biological activities and are used in several pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide group, along with multiple aromatic rings and chlorine substituents. These features could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

As a sulfonamide, this compound might undergo various chemical reactions. For instance, it could participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group and the aromatic rings could contribute to its polarity and solubility .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, some sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria, thereby preventing their growth .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of many sulfonamides, it could be interesting to explore its potential uses in pharmaceutical or medicinal chemistry .

Properties

IUPAC Name

2,5-dichloro-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O4S2/c19-12-5-10-16(21)18(11-12)29(26,27)22-13-6-8-14(9-7-13)28(24,25)23-17-4-2-1-3-15(17)20/h1-11,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHGXVMRTUMDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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